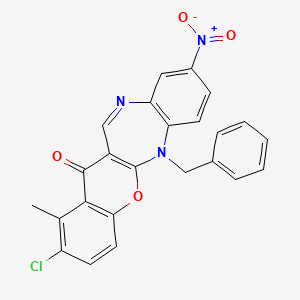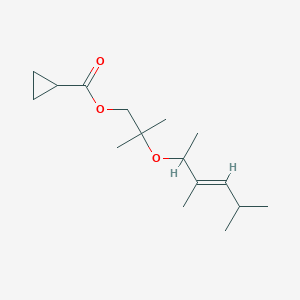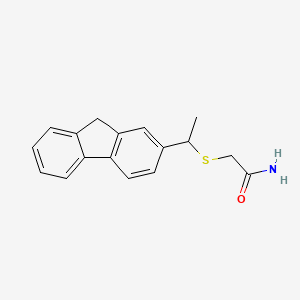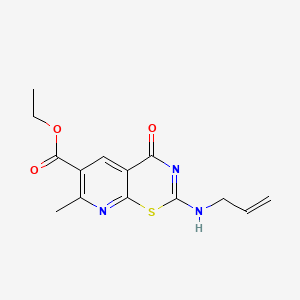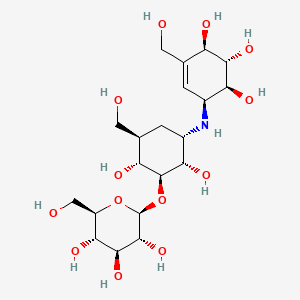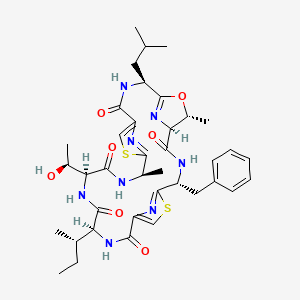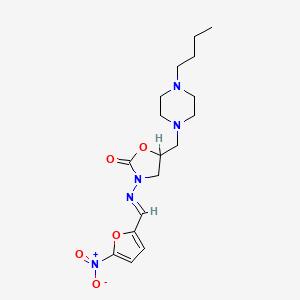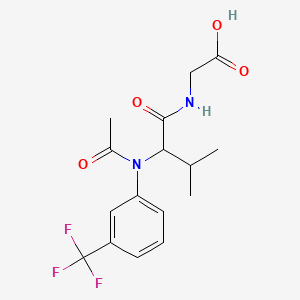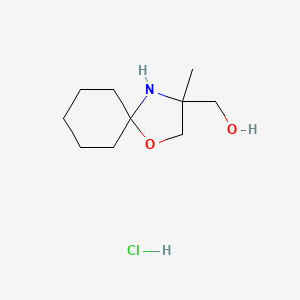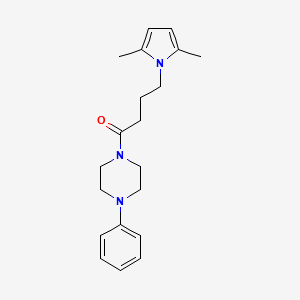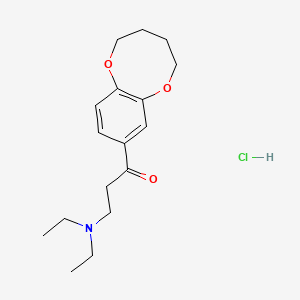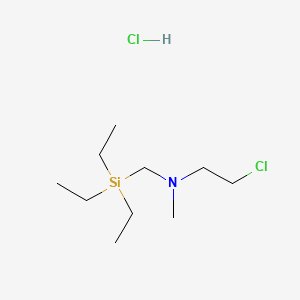
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is a chemical compound with a complex structure that includes ethylamine, a chloro group, a methyl group, and a triethylsilylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of ethylamine with a chlorinating agent to introduce the chloro group. This is followed by the introduction of the N-methyl group through methylation reactions. The triethylsilylmethyl group is then added using silylation reactions, often involving triethylsilyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Silylation and Desilylation: The triethylsilylmethyl group can be added or removed.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Silylation: Triethylsilyl chloride and a base like pyridine.
Desilylation: Fluoride sources like tetra-n-butylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential biochemical applications.
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the triethylsilylmethyl group can protect reactive sites during synthesis. The compound’s effects are mediated through these chemical interactions, influencing the pathways and processes in which it is involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Ethanamine, 2-chloro-N,N-dimethyl-
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is unique due to the presence of the triethylsilylmethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required.
Eigenschaften
CAS-Nummer |
84584-72-5 |
|---|---|
Molekularformel |
C10H25Cl2NSi |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
2-chloro-N-methyl-N-(triethylsilylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H24ClNSi.ClH/c1-5-13(6-2,7-3)10-12(4)9-8-11;/h5-10H2,1-4H3;1H |
InChI-Schlüssel |
HEHSZFDTRPPAMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CN(C)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


